2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a chemical compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with chloromethyl and dimethyl substituents. It is often used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The thieno ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophene.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a condensation reaction with a suitable amidine or guanidine derivative.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or a similar reagent under acidic conditions.
Dimethylation: The dimethyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and alter its biological activity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can have different biological activities and applications.
Scientific Research Applications
2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A structurally similar compound with confirmed biological properties.
Uniqueness
2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both thieno and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research.
Properties
IUPAC Name |
2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S.ClH/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9;/h3H2,1-2H3,(H2,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXKGAAOBSFNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)CCl)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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